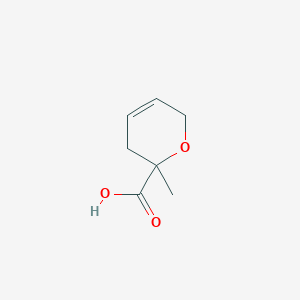

6-Methyl-2,5-dihydropyran-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . Pyrans are a class of six-membered conjugated cyclic esters .

Synthesis Analysis

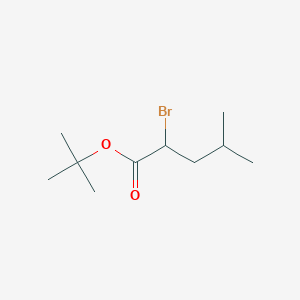

The synthesis of carboxylic acids and pyran compounds can be complex and varies depending on the specific compound. For example, carboxylic acids can be prepared from a wide range of precursors, including alcohols, aldehydes, nitriles, and alkyl halides .Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . Pyrans consist of a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including decarboxylation, in which the carboxylic acid group is removed, often as carbon dioxide . Pyran compounds can also participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids and pyran compounds can vary widely. For example, carboxylic acids are typically polar and can form hydrogen bonds, which gives them relatively high boiling points .科学的研究の応用

Solid-Phase Synthesis of Peptide Alcohols

6-Methyl-2,5-dihydropyran-6-carboxylic acid has been explored as a novel bifunctional linker for the solid-phase synthesis of peptide alcohols. Utilizing the Fmoc strategy, this compound aids in linking an amino alcohol and an amine resin, facilitating the synthesis of complex molecules like Octreotide (Hsieh et al., 1998).

Synthesis of Pyranopyrazoles

In the context of green chemistry, 6-Methyl-2,5-dihydropyran-6-carboxylic acid derivatives have been used in the efficient synthesis of pyranopyrazoles. This process involves a one-pot, four-component condensation reaction that operates under solvent-free conditions, emphasizing sustainability and efficiency in chemical synthesis (Zolfigol et al., 2013).

Corrosion Inhibition

Research has also demonstrated the utility of pyranopyrazole derivatives, closely related to 6-Methyl-2,5-dihydropyran-6-carboxylic acid, as effective corrosion inhibitors for mild steel. These compounds exhibit significant efficiency in protecting steel surfaces, contributing to their potential in industrial applications, particularly in the pickling process (Dohare et al., 2017).

Reversible Blocking of Amino Groups

The modification of 6-Methyl-2,5-dihydropyran-6-carboxylic acid has been studied for the reversible blocking of amino groups, a process crucial in the synthesis and modification of proteins and peptides. This research contributes to the broader understanding of chemical reactivity and potential applications in biochemistry and drug development (Dixon & Perham, 1968).

Metal Coordination Polymers

Furthermore, derivatives of 6-Methyl-2,5-dihydropyran-6-carboxylic acid have been instrumental in the synthesis of metal coordination polymers. These structures exhibit unique thermal and luminescence properties, making them of interest for materials science research and potential applications in electronics and photonics (Cheng et al., 2017).

作用機序

Target of Action

6-Methyl-2,5-dihydropyran-6-carboxylic acid is a derivative of pyrone compounds . Pyrones are a class of six-membered conjugated cyclic esters that occur widely in nature, particularly in plants and bacteria . They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . .

Mode of Action

Pyrone derivatives, to which this compound belongs, are known to interact with various biological targets due to their α, β unsaturated-δ-ring structure . This structure allows them to engage in diverse chemical reactions, potentially leading to various biological effects .

Biochemical Pathways

Pyrone derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the known biological activities of pyrone derivatives, it is plausible that this compound may exhibit antimicrobial, antiviral, cytotoxic, and antitumor effects

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-methyl-2,5-dihydropyran-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-7(6(8)9)4-2-3-5-10-7/h2-3H,4-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLROHWUMUYOIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2,5-dihydropyran-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2571044.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2571046.png)

![2-[(E)-phenyldiazenyl]-4-(propan-2-yl)phenol](/img/structure/B2571053.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-isobutyramidobenzofuran-2-carboxamide](/img/structure/B2571057.png)

![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2571058.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)